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molecular formula C12H24 B8617736 3-Dodecen

3-Dodecen

Cat. No. B8617736
M. Wt: 168.32 g/mol
InChI Key: WLTSXAIICPDFKI-UHFFFAOYSA-N
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Patent
US07867581B2

Procedure details

Under a nitrogen atmosphere, an anhydrous toluene solution (2 ml) containing 1-hexene (75 μl: 6.0 mol %) and a Grubbs I catalyst (4.1 mg: 0.05 mol %) was added to an anhydrous toluene solution (23 ml) containing the norbornene monomer J (1.60 g: 10.0 mmol), and stirred at room temperature for 20 hours. However, the reaction system was heterogeneous, and a polymer was precipitated. The obtained polymer (pO) was insoluble to chloroform, THF, and the like.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.1 mg
Type
catalyst
Reaction Step Two
Quantity
23 mL
Type
solvent
Reaction Step Two
Quantity
75 μL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH3:6].[CH:7]12C[CH:10]([CH2:11][CH2:12]1)[CH:9]=[CH:8]2>Cl[Ru](=CC1C=CC=CC=1)([P](C1CCCCC1)(C1CCCCC1)C1CCCCC1)([P](C1CCCCC1)(C1CCCCC1)C1CCCCC1)Cl.C1(C)C=CC=CC=1>[CH3:1][CH2:2][CH:3]=[CH:4][CH2:5][CH2:6][CH2:11][CH2:12][CH2:7][CH2:8][CH2:9][CH3:10] |^1:22,41|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12C=CC(CC1)C2
Step Two
Name
Quantity
4.1 mg
Type
catalyst
Smiles
Cl[Ru](Cl)([P](C1CCCCC1)(C2CCCCC2)C3CCCCC3)([P](C4CCCCC4)(C5CCCCC5)C6CCCCC6)=CC7=CC=CC=C7
Name
Quantity
23 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
75 μL
Type
reactant
Smiles
C=CCCCC
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a polymer was precipitated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
CCC=CCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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